![molecular formula C64H72N4O20Rh2 B1149724 Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct CAS No. 154090-43-4](/img/structure/B1149724.png)

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct

Übersicht

Beschreibung

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is a useful research compound. Its molecular formula is C64H72N4O20Rh2 and its molecular weight is 1423.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

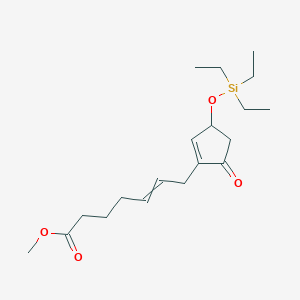

Asymmetrische Carben-Transformationen

Diese Verbindung wurde als Katalysator für asymmetrische Carben-Transformationen von α-Diazokarbonylverbindungen verwendet {svg_1} {svg_2}. Dieser Prozess hat in den letzten zehn Jahren bemerkenswerte Fortschritte erzielt {svg_3}.

Cyclopropanierung

Die Verbindung wurde in Cyclopropanierungsverfahren eingesetzt {svg_4}. Dies ist eine chemische Reaktion, bei der ein Carben in ein Cyclopropan umgewandelt wird.

C–H-Insertion

Die Verbindung war besonders effektiv bei intramolekularen C–H-Insertionsprozessen {svg_5}. Dies ist eine Art von Reaktion, bei der eine Kohlenstoff-Wasserstoff-Bindung durch die Insertion eines Carbens in eine C–H-Bindung gebildet wird.

Doppelte intramolekulare C–H-Insertionen

Die Verbindung wurde auch bei doppelten intramolekularen C–H-Insertionsprozessen verwendet {svg_6}. Dies ist eine komplexere Variante des C–H-Insertionsprozesses, die zwei Insertionen umfasst.

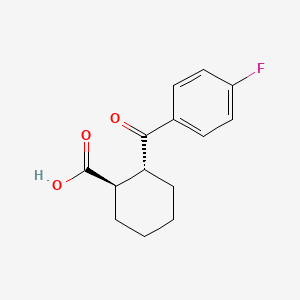

Enantiotope selektive aromatische C–H-Insertionen

Die Verbindung wurde bei enantiotope selektiven aromatischen C–H-Insertionsprozessen verwendet {svg_7}. Dies ist ein Prozess, bei dem eine von zwei identischen Gruppen in einem Molekül bevorzugt umgewandelt wird.

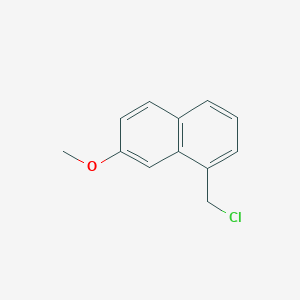

Intermolekulare 1,3-dipolare Cycloadditionen

Die Verbindung wurde bei intermolekularen 1,3-dipolaren Cycloadditionen durch die Erzeugung von Ester-Carbonyl-Yliden verwendet {svg_8}. Dies ist eine Art organischer Reaktion, bei der ein 1,3-Dipol zu einem Dipolarophil addiert wird, um einen fünfgliedrigen Ring zu bilden.

[2,3]-Sigmatrope Umlagerungen

Die Verbindung wurde bei [2,3]-sigmatropen Umlagerungen durch die intramolekulare Bildung von allylischen oder propargylischen Oxonium-Yliden verwendet {svg_9}. Dies ist eine Art pericyclischer Reaktion, bei der ein Substituent von einem Teil eines π-Systems zu einem anderen Teil desselben Systems wandert.

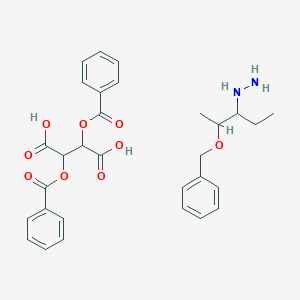

Synthese von chiralen Dirhodium(II)-Carboxylaten

Die Verbindung wurde bei der Synthese von chiralen Dirhodium(II)-Carboxylaten verwendet {svg_10}. Dies sind Verbindungen, die N-Phthaloyl-(S)-Aminosäuren als verbrückende Liganden enthalten {svg_11}.

Wirkmechanismus

Target of Action

It is known that dirhodium complexes are often used as catalysts in various chemical reactions .

Mode of Action

Dirhodium complexes are generally known to act as catalysts in chemical reactions, facilitating the transformation of certain molecules into others .

Biochemical Pathways

As a catalyst, it likely plays a role in facilitating specific chemical reactions, but the exact pathways would depend on the reactants involved .

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context in which it’s used .

Result of Action

As a catalyst, it would facilitate specific chemical reactions, with the results depending on the reactants and conditions .

Action Environment

Like all catalysts, its effectiveness could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

The exact details of its action would likely depend on the specific context in which it is used .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct plays a crucial role in biochemical reactions, particularly in the catalysis of carbene transformations. It interacts with various enzymes and proteins, acting as a catalyst to enhance the reactivity and selectivity of these reactions. The compound’s chiral nature allows it to induce enantioselectivity, which is essential for producing optically pure compounds. The interactions between this compound and biomolecules are primarily based on coordination chemistry, where the dirhodium center binds to substrates and facilitates their transformation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can affect the production of reactive intermediates, which in turn can modulate signaling pathways and gene expression. Additionally, the compound’s ability to catalyze specific reactions can impact cellular metabolism by altering the flux of metabolic pathways. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with substrates through coordination to the dirhodium center. This interaction facilitates the formation of reactive intermediates, such as carbenes, which can undergo various transformations. The compound’s chiral ligands play a vital role in inducing enantioselectivity, ensuring that the reactions produce optically pure products. The dirhodium center can also interact with enzymes, either inhibiting or activating them, depending on the specific reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its catalytic activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its catalytic properties for significant durations, although some degradation may occur, affecting its overall efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively catalyze reactions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential disruptions to normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a catalyst in carbene transformations. The compound interacts with enzymes and cofactors to facilitate these reactions, impacting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its efficacy as a catalyst and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its catalytic activity and its interactions with cellular biomolecules .

Eigenschaften

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTSLZCQKKXVQL-MYHKTDPMSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N4O16Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1246.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154090-43-4 | |

| Record name | Rhodium, tetrakis[μ-[α-(1,1-dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetato-κO2:κO2′]]di-, (Rh-Rh), stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154090-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.